3-(2-Oxopiperidin-1-yl)benzoic acid
Description
3-(2-Oxopiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a piperidin-2-one (a six-membered lactam ring) substituted at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₃NO₃, with a molar mass of 219.24 g/mol. This structural motif is of interest in medicinal chemistry, particularly in the design of protease inhibitors and neuropharmacological agents due to the lactam ring’s resemblance to peptide bonds .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(2-oxopiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c14-11-6-1-2-7-13(11)10-5-3-4-9(8-10)12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) |
InChI Key |
IIFNLBQLNLNLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(2-Oxopiperidin-1-yl)benzoic Acid
- Structure : The 2-oxopiperidine group is attached at the 2-position of the benzoic acid ring.
- Molecular Formula: C₁₂H₁₃NO₃ (same as the 3-substituted isomer).
- Crystallographic studies suggest that positional isomerism influences hydrogen-bonding networks and solubility .
Heterocyclic Ring Variants
3-(2-Oxopyrrolidin-1-yl)benzoic Acid
- Structure : Replaces the six-membered piperidin-2-one with a five-membered pyrrolidin-2-one ring.
- Molecular Formula: C₁₁H₁₁NO₃.
- Reduced hydrophobicity compared to the piperidinone analog, as evidenced by lower logP values .
4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic Acid
- Structure : Incorporates a sulfonyl-linked 3-oxopiperazine ring at the 4-position.
- Molecular Formula : C₁₁H₁₂N₂O₅S (MW = 284.29 g/mol).
- Key Differences :
Functional Group Modifications
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid
- Structure: Features an amino-linked isobenzofuranone ring instead of a lactam.
- Molecular Formula: C₁₅H₁₁NO₄.
- Exhibits stronger π-π stacking interactions due to the planar aromatic system .
Comparative Data Table
| Compound Name | Substituent Position | Heterocycle | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 3-(2-Oxopiperidin-1-yl)benzoic acid | 3 | Piperidin-2-one | C₁₂H₁₃NO₃ | 219.24 | Meta-substitution enhances accessibility |
| 2-(2-Oxopiperidin-1-yl)benzoic acid | 2 | Piperidin-2-one | C₁₂H₁₃NO₃ | 219.24 | Ortho-substitution reduces solubility |
| 3-(2-Oxopyrrolidin-1-yl)benzoic acid | 3 | Pyrrolidin-2-one | C₁₁H₁₁NO₃ | 205.21 | Higher ring strain, lower logP |
| 4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid | 4 | Piperazin-3-one | C₁₁H₁₂N₂O₅S | 284.29 | Sulfonyl group improves electronegativity |
| 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid | 3 | Isobenzofuran-3-one | C₁₅H₁₁NO₄ | 269.25 | Rigid structure, strong π-π interactions |
Research Findings and Implications
Positional Isomerism : The 3-substituted isomer exhibits superior pharmacokinetic properties compared to its 2-substituted counterpart due to reduced steric hindrance and improved hydrogen-bonding capacity .
Heterocycle Size: Piperidinone-based compounds (six-membered rings) generally show higher metabolic stability than pyrrolidinone analogs (five-membered), making them preferable for prolonged drug action .
Functional Group Impact : Sulfonyl-containing derivatives (e.g., 4-[(3-oxopiperazin-1-yl)sulfonyl]benzoic acid) demonstrate enhanced binding affinity in enzyme inhibition assays, likely due to polar interactions .
Crystallographic Insights: Compounds like 3-[(3-oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid form stable crystal lattices via O–H···O and N–H···O hydrogen bonds, a trait exploitable in co-crystallization strategies for drug formulation .
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